molecular formula C21H22N6O2 B2670122 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836634-45-8

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Número de catálogo: B2670122
Número CAS: 836634-45-8
Peso molecular: 390.447
Clave InChI: UODHFNHKERORJI-ZMOGYAJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (hereafter referred to as Compound A) is a pyrroloquinoxaline derivative with a molecular formula of C21H22N6O2 and a molecular weight of 390.447 g/mol . Key structural features include:

  • A pyrrolo[2,3-b]quinoxaline core, which provides a planar aromatic system.
  • An (E)-configured imine linkage connecting the furan-2-ylmethylene group to the core.
  • A pentyl chain on the carboxamide nitrogen.
  • An amino group at the 2-position of the pyrrole ring.

Propiedades

IUPAC Name

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-2-3-6-11-23-21(28)17-18-20(26-16-10-5-4-9-15(16)25-18)27(19(17)22)24-13-14-8-7-12-29-14/h4-5,7-10,12-13H,2-3,6,11,22H2,1H3,(H,23,28)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODHFNHKERORJI-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the furan-2-ylmethylene group and the pentyl chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Moiety

Compound B : 2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key differences :
    • Furan → Thiophene : The furan oxygen is replaced with sulfur, increasing polarizability and altering electronic properties.
    • Pentyl → Phenylethyl : The pentyl chain is substituted with a bulkier, aromatic phenylethyl group.
  • Phenylethyl increases molecular weight (MW = 455.55 g/mol) and lipophilicity compared to Compound A.
Compound C : 2-Amino-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(E)-(3-ethoxy-4-hydroxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key differences: Furan → 3-Ethoxy-4-hydroxybenzylidene: Introduces a phenolic hydroxyl and ethoxy group. Pentyl → Cyclohexenylethyl: A cyclic alkene substituent replaces the linear pentyl chain.
  • Implications: Hydroxyl and ethoxy groups improve solubility but may reduce metabolic stability.

Modifications in the Alkyl Chain

Compound D : 2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key differences: Pentyl → Methoxyethyl: A shorter, oxygen-containing chain replaces pentyl. Furan → 3-Hydroxybenzylidene: Adds a phenolic hydroxyl group.
  • Hydroxyl group increases hydrogen-bonding capacity.
Compound E : 2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key differences: Imine → Benzyl: The (furan-2-ylmethylene)amino group is replaced with a rigid 2-methoxybenzyl group. Pentyl → 3-Ethoxypropyl: Introduces an ether-containing alkyl chain.
  • Implications :
    • Loss of the imine reduces planarity, possibly altering binding geometry.
    • Ethoxypropyl balances lipophilicity and polarity.

Core Structure Variations

Compound F (25Q) : 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key differences: No imine linkage: The 3-methoxyphenyl group is directly attached to the pyrrole nitrogen. Unsubstituted carboxamide: Lacks the pentyl chain.
  • Implications :
    • Simplified structure (MW = 333.35 g/mol) may improve synthetic accessibility.
    • Absence of the imine reduces conformational rigidity.
Compound G : 2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key differences :
    • Furan → 2,5-Dimethoxyphenyl : Electron-rich aromatic substituent.
    • Pentyl → Morpholinylethyl : Adds a heterocyclic amine for enhanced solubility.
  • Dimethoxy groups increase steric and electronic effects (MW = 476.53 g/mol).

Structural and Physicochemical Comparison Table

Compound Aromatic Group Alkyl Chain Molecular Formula MW (g/mol) Key Features
A Furan-2-ylmethylene Pentyl C21H22N6O2 390.45 Planar imine, moderate lipophilicity
B Thiophene-2-ylmethylene Phenylethyl C24H22N6OS 455.55 Increased hydrophobicity, sulfur atom
C 3-Ethoxy-4-hydroxybenzylidene Cyclohexenylethyl C27H30N6O3 486.57 Polar substituents, bulky chain
D 3-Hydroxybenzylidene Methoxyethyl C20H20N6O2 376.41 High solubility, shorter chain
E 2-Methoxybenzyl 3-Ethoxypropyl C23H26N6O3 434.49 Rigid benzyl, ether-containing chain
F 3-Methoxyphenyl None C18H15N5O2 333.35 Simplified structure, no imine
G 2,5-Dimethoxyphenyl Morpholinylethyl C25H28N6O4 476.53 High solubility, heterocyclic amine

Research Implications

  • Electronic Effects : Replacement of furan with thiophene (Compound B) or electron-rich aryl groups (Compounds C, G) may modulate binding to redox-active targets like kinases or oxidoreductases.
  • Solubility vs. Permeability : Polar substituents (e.g., hydroxyl, morpholine) improve solubility but may limit membrane permeability, as seen in Compounds C and G.
  • Metabolic Stability : Ethoxy and methoxy groups (Compounds C, E, G) could slow oxidative metabolism compared to unsubstituted chains.

Actividad Biológica

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for diverse biological activities. Its structure includes:

  • Amino group : Contributes to its reactivity and interaction with biological targets.
  • Furan moiety : Imparts unique electronic properties.
  • Pentyl side chain : Enhances lipophilicity, potentially affecting bioavailability.

The molecular formula is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of approximately 342.4 g/mol.

Anticancer Properties

Research indicates that (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits significant anticancer activity. Studies have shown that it induces apoptosis in various cancer cell lines through:

  • Activation of caspases : Key enzymes in the apoptotic pathway.
  • Disruption of mitochondrial function : Leading to increased reactive oxygen species (ROS) and subsequent cell death.

In vitro studies demonstrated that the compound effectively inhibited the proliferation of cancer cells, with IC50 values in the low micromolar range, indicating strong cytotoxicity against cancerous cells compared to normal cells.

Antimicrobial Activity

The compound also displays promising antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by:

  • Interfering with cell wall synthesis : A critical process for bacterial survival.
  • Disrupting protein production : By targeting ribosomal functions.

Minimum inhibitory concentration (MIC) assays revealed that it is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.

The mechanism by which (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves multiple pathways:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial disruption.
  • Antibacterial Mechanism : Inhibition of bacterial protein synthesis and interference with cell wall integrity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
QuinoxalineSimpler structureAnticancer
Furan DerivativesLacks additional functional groupsLimited activity
Pyrrolo[2,3-b]quinoxalineCore structure similarAntimicrobial

The unique combination of functional groups in (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide enhances its biological activity compared to its analogs.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Cancer Cell Line Studies : In a study involving human breast cancer cells (MCF7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 5 µM.
  • Antibacterial Efficacy : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values of 4 µg/mL and 8 µg/mL respectively, showcasing its potential as an effective antibacterial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with condensation of a furan-2-carbaldehyde derivative with a pyrroloquinoxaline precursor. For example:

Condensation : React 2-aminopyrroloquinoxaline-3-carboxamide with furan-2-carbaldehyde under acidic conditions (e.g., p-toluenesulfonic acid in ethanol at 80°C) .

Functionalization : Introduce the pentyl chain via nucleophilic substitution or carbodiimide-mediated coupling .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

  • Key Challenges : Achieving stereochemical purity (E-configuration) requires controlled reaction kinetics and characterization via NOESY NMR .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Analytical Workflow :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structure :
  • NMR : ¹H/¹³C NMR to confirm furan-methylene linkage (δ 7.5–8.0 ppm for aromatic protons) and pentyl chain integration (δ 0.8–1.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 434.18) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Protocol :

Enzyme Inhibition : Test against kinases (e.g., FGFR1) using fluorescence-based assays (IC₅₀ determination) .

Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Solubility : Measure logP via shake-flask method to guide formulation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Experimental Design :

  • Catalyst Screening : Compare p-toluenesulfonic acid, Lewis acids (e.g., ZnCl₂), or biocatalysts in solvent systems (ethanol vs. DMF) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
  • Scale-Up : Use continuous flow reactors for safer handling of intermediates and higher throughput .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)E:Z Ratio
p-TsOHEtOH80659:1
ZnCl₂DMF100727:3

Q. How can computational modeling resolve contradictions in reported biological activities?

  • Approach :

Docking Studies : Use AutoDock Vina to predict binding modes with FGFR1 (PDB: 3RHK) and compare with experimental IC₅₀ values .

MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns to identify key interactions (e.g., hydrogen bonds with kinase hinge region) .

SAR Analysis : Correlate substituent effects (e.g., furan vs. indole analogs) with activity trends from literature .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Quality Control :

  • Standardized Protocols : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls to account for plate-to-plate variation .
    • Case Study : A 2024 study reduced variability in IC₅₀ values (from ±15% to ±5%) by pre-treating compounds with DMSO under inert atmosphere to prevent oxidation .

Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no effect?

  • Hypotheses :

  • Cell Line Specificity : Activity may depend on FGFR1 expression levels (e.g., higher efficacy in FGFR1-amplified KYSE-520 cells) .
  • Metabolic Stability : Rapid hepatic clearance in certain models (e.g., murine) could mask efficacy .
    • Resolution : Perform PK/PD studies with LC-MS quantification of plasma concentrations post-administration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.